molecular formula C21H23N5O2 B2582980 3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 900883-89-8

3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2582980
CAS No.: 900883-89-8
M. Wt: 377.448
InChI Key: WXDJOUYMRRLCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring, an imidazole ring, and a phenyl ring with two methoxy groups .


Synthesis Analysis

The synthesis of such compounds often involves the use of aminonitriles as starting materials. The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the imidazole ring and the pyrazolo[1,5-a]pyrimidine ring contribute to the complexity of the molecule .


Chemical Reactions Analysis

The compound, due to its complex structure, is likely to undergo a variety of chemical reactions. The presence of the imidazole and pyrazolo[1,5-a]pyrimidine rings in the molecule can facilitate a range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. The presence of the imidazole and pyrazolo[1,5-a]pyrimidine rings, as well as the methoxy groups on the phenyl ring, would likely impact its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Activity

A variety of pyrazolo[1,5-a]pyrimidine derivatives, closely related in structure to the specified compound, have been synthesized and evaluated for their biological activities. These derivatives demonstrate significant potential in antimicrobial and anticancer applications. For instance, synthesized compounds were found to exhibit excellent in vitro antitumor activity against MCF-7 cell line, alongside high antimicrobial and antioxidant activities. This highlights the utility of pyrazolo[1,5-a]pyrimidine scaffolds in developing novel therapeutic agents with potential applications in cancer treatment and infection control (Farag & Fahim, 2019).

Inhibitory Properties Against Key Enzymes

Research into pyrazolo[1,5-a]pyrimidine derivatives has also identified compounds with potent inhibitory effects on critical enzymes. Notably, novel pyrazolo[1,5-a]pyrimidines were synthesized and identified as translocator protein 18 kDa (TSPO) ligands. TSPO is recognized as an early biomarker of neuroinflammatory processes, and these compounds, with subnanomolar affinity, hold promise for use in neuroinflammatory disease management and imaging through positron emission tomography (PET) (Damont et al., 2015).

Cytoprotective Antiulcer Activity

Compounds containing the pyrazolo[1,5-a]pyrimidine structure have been evaluated for their cytoprotective antiulcer properties. Studies revealed that certain derivatives showed significant protection against HCl-ethanol-induced and water-immersion stress-induced ulcers in rat models, suggesting their potential as therapeutic agents for ulcer treatment with low acute toxicity (Ikeda et al., 1996).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-ethylimidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-6-18-22-9-10-25(18)19-11-13(2)23-21-20(14(3)24-26(19)21)15-7-8-16(27-4)17(12-15)28-5/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDJOUYMRRLCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.